molecular formula C13H8F2O2 B1354180 3-(3,5-difluorophenyl)benzoic Acid CAS No. 177734-83-7

3-(3,5-difluorophenyl)benzoic Acid

Cat. No.: B1354180
CAS No.: 177734-83-7
M. Wt: 234.2 g/mol
InChI Key: DVVDXEXZIAKVDO-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 3,5-difluorophenyl group at the 3-position of the benzene ring. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, lipophilicity, and bioavailability, making them critical in drug development .

Properties

IUPAC Name

3-(3,5-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDXEXZIAKVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465469
Record name 3-(3,5-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-83-7
Record name 3′,5′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 3-(3,5-Difluorophenyl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives for further applications in research and industry.

Reactions and Mechanisms

  • The compound can participate in nucleophilic substitution reactions and acylation processes. The carboxylic acid group can be converted into acyl chlorides, facilitating further reactions with nucleophiles . These properties make it a versatile reagent in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

  • Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

  • The antimicrobial effects are believed to stem from the compound's ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme activity or cell signaling pathways. This highlights its potential as a lead compound for drug development targeting infectious diseases.

Pharmaceutical Development

Drug Design and Development

  • The structural characteristics of this compound make it an attractive candidate for drug design. Its fluorinated groups enhance lipophilicity and binding affinity to biological targets, which is crucial for developing active pharmaceutical ingredients (APIs) .

Therapeutic Applications

  • Compounds derived from this compound have been explored for their therapeutic potential in treating inflammatory diseases and autoimmune conditions. For instance, studies have indicated that certain derivatives can inhibit pathways involved in inflammation and immune response modulation . This positions them as promising candidates for treating conditions such as rheumatoid arthritis and asthma.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against various pathogensShowed moderate activity against E. coli and C. albicans with specific MIC values indicating potential for development into antimicrobial agents
Drug Development ResearchExplored fluorinated benzoic acids as APIsHighlighted the enhanced lipophilicity and binding affinity due to fluorination, facilitating drug design
Inhibition StudiesEvaluated anti-inflammatory propertiesDemonstrated inhibition of inflammatory pathways, suggesting therapeutic use in autoimmune diseases

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Comparison of this compound and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Notes
This compound Not explicitly listed C₁₃H₈F₂O₂ 234.14 (calculated) 3-(3,5-difluorophenyl) on benzoic acid Likely intermediate in drug synthesis
3-(2,4-Difluorophenyl)benzoic acid 656304-77-7 C₁₃H₈F₂O₂ 234.14 3-(2,4-difluorophenyl) on benzoic acid Used in organic synthesis (e.g., Combi-Blocks catalog)
3-(3,4-Difluorophenyl)benzoic acid 885963-39-3 C₁₃H₈F₂O₂ 234.14 3-(3,4-difluorophenyl) on benzoic acid Potential pharmacological intermediate
4-(3,5-Difluorophenyl)benzoic acid 350682-84-7 C₁₃H₈F₂O₂ 234.14 4-(3,5-difluorophenyl) on benzoic acid Contrasts with 3-substituted isomers in electronic properties
3,5-Difluorobenzoic acid 455-40-3 C₇H₄F₂O₂ 158.10 3,5-difluoro on benzoic acid Reference standard; purity >95% (Kanto Reagents)

Physicochemical and Functional Differences

  • Acidity and Solubility: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 3,5-difluorobenzoic acid (pKa ~2.8) is more acidic than benzoic acid (pKa ~4.2) due to inductive effects . The solubility of this compound in polar solvents (e.g., DMSO, methanol) is likely lower than simpler fluorinated benzoic acids due to its larger hydrophobic aromatic system.
  • Synthetic Accessibility : Derivatives like 3-(3,5-difluorophenyl)-3-oxo-propionic acid ethyl ester (CAS 359424-42-3) suggest that the target compound can be synthesized via coupling reactions or Friedel-Crafts alkylation, though regioselectivity challenges may arise for specific isomers .

Biological Activity

3-(3,5-Difluorophenyl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by the presence of a difluorophenyl group at the 3-position of the benzoic acid moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C13H9F2O2
  • Molecular Weight : 236.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundData not specifiedVarious bacteria including S. aureus
DIF (2-hydroxy-5-(2,4-difluorophenyl) benzoic acid)0.25 - 1 µg/mLS. aureus (including MRSA)

The aforementioned compound DIF has been reported to inhibit hemolysis and biofilm formation in Staphylococcus aureus strains significantly .

Anti-inflammatory Activity

In vitro studies have demonstrated that benzoic acid derivatives can modulate inflammatory responses. Research indicates that these compounds may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific effects of this compound on these pathways are still under investigation but suggest potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that benzoic acid derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. A study involving various benzoic acid derivatives indicated enhanced proteasomal activity and cathepsin activation in human fibroblasts, which could contribute to their anticancer effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives against S. aureus and other pathogens. The results indicated that compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .
  • In Silico Studies : Molecular docking studies have shown that this compound could interact effectively with key enzymes involved in protein degradation pathways, suggesting a mechanism for its biological activity .

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